molecular formula C6H4ClN3O4 B579055 2-Chloro-6-methyl-3,5-dinitropyridine CAS No. 15951-30-1

2-Chloro-6-methyl-3,5-dinitropyridine

Cat. No.: B579055
CAS No.: 15951-30-1
M. Wt: 217.565
InChI Key: SMTSVFRZTHCNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methyl-3,5-dinitropyridine is an organic compound with the molecular formula C6H4ClN3O4 It is a derivative of pyridine, characterized by the presence of chloro, methyl, and dinitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-3,5-dinitropyridine typically involves the nitration of 2-chloro-6-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and column chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-3,5-dinitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-6-methyl-3,5-dinitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-3,5-dinitropyridine involves its interaction with nucleophilic sites in biological molecules. The chloro group can undergo nucleophilic substitution, leading to the formation of covalent bonds with amino acids in proteins. The nitro groups can participate in redox reactions, potentially generating reactive nitrogen species that can modify cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,5-dinitropyridine
  • 2,6-Dichloro-3,5-dinitropyridine
  • 2-Chloro-4-methyl-3,5-dinitropyridine

Uniqueness

2-Chloro-6-methyl-3,5-dinitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. The presence of both chloro and methyl groups in the 2 and 6 positions, respectively, provides distinct steric and electronic effects compared to its analogs .

Properties

IUPAC Name

2-chloro-6-methyl-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O4/c1-3-4(9(11)12)2-5(10(13)14)6(7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTSVFRZTHCNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698514
Record name 2-Chloro-6-methyl-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15951-30-1
Record name 2-Chloro-6-methyl-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.